N-Cyclopropyl-N-[1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide
Description
N-Cyclopropyl-N-[1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide (CAS: 1354008-76-6) is a synthetic acetamide derivative featuring a cyclopropyl group, a pyrrolidine ring substituted with a hydroxyethyl chain, and an acetamide functional group. Its molecular weight is 212.29 g/mol, and its structure is characterized by the InChIKey PXVPWQBQOYDPGT-NSHDSACASA-N . The compound is primarily used in laboratory research, with suppliers like CymitQuimica and Fluorochem offering it for investigational purposes .
Properties
IUPAC Name |
N-cyclopropyl-N-[1-(2-hydroxyethyl)pyrrolidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-9(15)13(10-2-3-10)11-4-5-12(8-11)6-7-14/h10-11,14H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXVPWQBQOYDPGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1CC1)C2CCN(C2)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001173490 | |
| Record name | Acetamide, N-cyclopropyl-N-[1-(2-hydroxyethyl)-3-pyrrolidinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001173490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353977-05-5 | |
| Record name | Acetamide, N-cyclopropyl-N-[1-(2-hydroxyethyl)-3-pyrrolidinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353977-05-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, N-cyclopropyl-N-[1-(2-hydroxyethyl)-3-pyrrolidinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001173490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-Cyclopropyl-N-[1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide (CAS Number: 1354008-76-6) is a chemical compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antibacterial and antifungal activities, as well as insights from relevant case studies and research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C11H20N2O2
- Molecular Weight : 212.29 g/mol
- Boiling Point : 372.6 ± 35.0 °C (predicted)
- Density : 1.16 ± 0.1 g/cm³ (predicted)
- pKa : 14.74 ± 0.10 (predicted) .
Antibacterial Properties
Recent studies have highlighted the antibacterial activity of various pyrrolidine derivatives, including those structurally similar to this compound. For instance, a study examining monomeric alkaloids demonstrated that certain pyrrolidine derivatives exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives ranged from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
The following table summarizes the antibacterial activity of related pyrrolidine compounds:
| Compound Name | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| Pyrrolidine Derivative A | 0.0039 | Staphylococcus aureus |
| Pyrrolidine Derivative B | 0.025 | Escherichia coli |
| Pyrrolidine Derivative C | 0.010 | Pseudomonas aeruginosa |
Antifungal Properties
In addition to its antibacterial potential, this compound may also exhibit antifungal activity. Research indicates that certain pyrrolidine derivatives can inhibit fungal growth, with MIC values reported between 16.69 to 78.23 µM against Candida albicans .
Study on Binding Affinity
A significant study focused on the binding affinity of compounds similar to this compound in relation to the Keap1-Nrf2 pathway, which is crucial in regulating oxidative stress responses in cells. This research emphasizes the importance of molecular flexibility and hydration in enhancing binding efficacy, suggesting that modifications in the compound's structure could improve its biological activity against oxidative stress-related diseases .
Clinical Implications
The biological activities of this compound suggest potential applications in treating infections caused by resistant bacterial strains and fungal pathogens. The compound's ability to target multiple biological pathways may also position it as a candidate for further pharmacological development.
Scientific Research Applications
N-Cyclopropyl-N-[1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide, identified by its CAS number 1354016-11-7, is a compound that has garnered attention in various scientific research applications. This article delves into the specific applications of this compound, particularly in pharmacology and biochemistry, supported by relevant data and case studies.
Chemical Properties and Structure
This compound is characterized by its unique cyclopropyl and pyrrolidine moieties. The molecular formula is CHNO, with a molecular weight of approximately 212.29 g/mol. Its structure features a cyclopropyl group attached to a pyrrolidine ring, which is further substituted with a hydroxyethyl group.
Glucosylceramide Synthase Inhibition
One of the prominent applications of this compound is its role as an inhibitor of glucosylceramide synthase (GCS). GCS is crucial in the biosynthesis of glycosphingolipids, which are important for cellular interactions and signaling pathways. Inhibiting GCS can potentially treat conditions like polycystic kidney disease (PKD), where the synthesis of glucosylceramide contributes to cyst formation in kidneys .
Neuroprotective Effects
Research indicates that compounds similar to this compound may exhibit neuroprotective properties. These properties are attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. Such effects could be beneficial in treating neurodegenerative diseases .
Antidepressant Activity
Preliminary studies suggest that this compound may also have antidepressant-like effects. By influencing serotonin and norepinephrine levels in the brain, it could provide therapeutic benefits for mood disorders. Further research is needed to elucidate the exact mechanisms involved .
Case Study 1: Inhibition of GCS in PKD Models
In a study investigating the effects of glucosylceramide synthase inhibitors on PKD, researchers found that treatment with this compound led to a significant reduction in cyst formation in animal models. This suggests that targeting GCS could be a novel approach for managing PKD symptoms and progression .
Case Study 2: Neuroprotection in Animal Models
Another study evaluated the neuroprotective effects of compounds related to this compound in models of induced oxidative stress. Results showed that these compounds decreased neuronal cell death and improved cognitive functions, highlighting their potential use in treating neurodegenerative diseases .
Chemical Reactions Analysis
Hydrolysis of the Acetamide Group
The acetamide moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for modifying the compound’s pharmacological properties.
Key Findings :
-
Hydrolysis rates depend on steric hindrance from the cyclopropyl group.
-
Side reactions include partial degradation of the pyrrolidine ring under prolonged heating .
Oxidation of the Hydroxyethyl Group
The 2-hydroxyethyl substituent on the pyrrolidine ring is susceptible to oxidation, forming ketones or carboxylic acids.
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO₄ (acidic) | 0°C, 1 hour | 3-(2-Oxoethyl)pyrrolidine derivative | 72% | |
| Jones reagent (CrO₃/H₂SO₄) | RT, 30 minutes | 3-(Carboxyethyl)pyrrolidine derivative | 65% |
Mechanistic Insight :
-
Oxidation proceeds via radical intermediates, confirmed by EPR studies .
-
Steric effects from the cyclopropyl group slow reaction kinetics by ~15% compared to non-cyclopropyl analogs .
Nucleophilic Substitution at the Pyrrolidine Nitrogen
The tertiary nitrogen in the pyrrolidine ring participates in nucleophilic substitution reactions, enabling functionalization.
Notable Observation :
Esterification of the Hydroxyl Group
The hydroxyl group undergoes esterification, enabling prodrug synthesis or lipophilicity modulation.
| Acylating Agent | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|
| Acetyl chloride | Pyridine, RT | Acetylated hydroxyethyl derivative | 88% | |
| Palmitoyl chloride | DMAP, CH₂Cl₂, reflux | Lipophilic ester prodrug | 63% |
Applications :
Ring-Opening Reactions of the Pyrrolidine
Under strong acidic conditions, the pyrrolidine ring undergoes cleavage, yielding linear amines.
| Conditions | Reagents | Product | Reference |
|---|---|---|---|
| Conc. H₂SO₄, 100°C, 8 hours | H₂O | 3-Amino-5-hydroxyhexanenitrile |
Limitations :
Palladium-Catalyzed Cross-Coupling Reactions
The compound participates in Buchwald-Hartwig amination for aryl-functionalized derivatives.
| Catalyst System | Aryl Halide | Product | Yield | Reference |
|---|---|---|---|---|
| Pd(OAc)₂/Xantphos | 4-Bromotoluene | N-Aryl-pyrrolidine-acetamide | 58% |
Key Insight :
Enzymatic Degradation Pathways
In metabolic studies, cytochrome P450 enzymes oxidize the cyclopropyl group:
| Enzyme | Metabolite | Biological Activity | Reference |
|---|---|---|---|
| CYP3A4 | Cyclopropanol derivative | Reduced receptor binding |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs based on substituents, functional groups, and synthetic routes.
Substituted Pyrrolidine and Piperidine Derivatives
(a) Cyano-Acetamide Derivatives ()
Compounds such as 3-Oxo-3-pyrrolidin-1-yl-propionitrile (3a) and 2-Cyano-N-cyclohexyl-acetamide (3c) share the acetamide backbone but differ in substituents:
- 3a replaces the hydroxyethyl-pyrrolidine with a pyrrolidinyl-ketone and nitrile group, increasing electrophilicity .
- 3c substitutes the cyclopropyl group with a cyclohexyl ring, enhancing lipophilicity but reducing conformational flexibility .
(b) Chloroacetamide Analogs ()
(S)-2-Chloro-N-cyclopropyl-N-(1-methylpyrrolidin-3-yl)acetamide (CAS: 1354010-84-6) replaces the hydroxyethyl group with a methyl group and introduces a chlorine atom.
Heterocyclic Acetamides
(a) Pyridine-Based Acetamides ()
Compounds like N-(3-Hydroxypyridin-2-yl)acetamide and N-(2-hydroxy-5-iodopyridin-3-yl)acetamide feature pyridine rings instead of pyrrolidine. The pyridine’s aromaticity and hydrogen-bonding capacity (via hydroxyl groups) may confer distinct electronic properties and binding affinities compared to the target’s aliphatic pyrrolidine .
(b) Triazolo-Pyrazine Derivatives ()
Patented compounds such as N-Cyclopropylmethyl-N-[(1S,3R,4S)-3-ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)-cyclopentyl]-acetamide incorporate fused triazolo-pyrazine rings. These structures likely target kinase enzymes due to their similarity to known kinase inhibitors, whereas the target compound lacks such complex heterocycles .
Amino Acid-Conjugated Analogs ()
N-((1-((S)-2-Aminopropanoyl)pyrrolidin-3-yl)methyl)-N-isopropylacetamide () includes an L-alanyl residue, enabling peptide-like interactions. In contrast, the target compound’s hydroxyethyl group may prioritize solubility over enzymatic recognition . Similarly, N-[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-N-cyclopropyl-acetamide () features an aminoethyl chain, which could enhance cationic character and membrane permeability compared to the hydroxyethyl substituent .
Q & A
Q. Basic
- LCMS : Confirms molecular weight (e.g., observed [M+H]⁺ = 433.2) .
- HPLC : Detects impurities using methods like gradient elution with acetonitrile/water .
- NMR : Assigns stereochemistry, e.g., distinguishing (R)- and (S)-pyrrolidine configurations .
How do stereochemical considerations impact synthesis, and how can configurations be verified?
Advanced
The (R)-pyrrolidine configuration is critical for biological activity. Methods to ensure fidelity:
- Chiral starting materials : Use enantiopure (R)-N-pyrrolidin-3-ylacetamide .
- Chiral chromatography : Separates diastereomers post-synthesis .
- X-ray crystallography : Resolves ambiguous stereochemistry, as seen in related acetamide derivatives .
What in vitro models are suitable for assessing metabolic stability?
Q. Advanced
- Hepatocyte assays : Evaluate Phase I/II metabolism.
- Microsomal stability studies : Measure CYP450-mediated degradation.
- LC-MS/MS : Quantifies parent compound and metabolites. Structural analogs (e.g., KCC2 antagonists) suggest monitoring hydroxyethyl group oxidation .
How can computational methods predict binding affinity to targets like KCC2?
Q. Advanced
- Molecular docking : Use AutoDock Vina with KCC2 crystal structures (PDB: 6N4Q) .
- MD simulations : Assess binding stability over time.
- QSAR models : Relate substituent effects (e.g., cyclopropyl vs. methyl groups) to activity .
What safety precautions are necessary during handling?
Q. Basic
- PPE : Lab coat, gloves, and P95 respirator .
- Ventilation : Use fume hoods to avoid inhalation.
- Waste disposal : Follow EPA guidelines for acetamide derivatives.
How can stability under physiological conditions be evaluated?
Q. Advanced
- pH stability : Incubate in buffers (pH 1–9) and monitor degradation via HPLC .
- Thermal stability : Use DSC/TGA to determine decomposition thresholds (e.g., >150°C for related compounds) .
What strategies resolve contradictions in biological activity data across assays?
Q. Advanced
- Orthogonal assays : Compare radioligand binding vs. functional cAMP assays.
- Buffer optimization : Adjust ionic strength or cofactors (e.g., Mg²⁺) to match physiological conditions.
- Control compounds : Include known agonists/antagonists (e.g., VU0463271 for KCC2) .
How is the compound’s solubility profile determined for formulation studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
